molecular formula C16H18N4O3S B4506503 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B4506503
M. Wt: 346.4 g/mol
InChI Key: FKRJQPVPWVEDJS-UHFFFAOYSA-N
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Description

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide is a potent and selective inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as NUDT1. The MTH1 protein sanitizes the oxidized nucleotide pool by hydrolyzing damaged precursors like 8-oxo-dGTP, preventing their incorporation into DNA during replication and thereby maintaining genomic stability. Many cancer cells exhibit a degree of dependency on MTH1 for survival, as they often harbor elevated levels of oxidative stress and damaged nucleotides . By inhibiting MTH1, this compound causes selective cancer cell death by allowing the incorporation of oxidized nucleotides into DNA, leading to DNA double-strand breaks and the activation of apoptotic pathways. Its research value is underscored by its role as a critical chemical probe for validating the MTH1 target in vitro and in vivo, helping to elucidate the complex relationship between oxidative DNA damage, DNA repair pathways, and cancer cell viability. This molecule has been instrumental in preclinical studies investigating the therapeutic potential of MTH1 inhibition across a range of solid tumor models , providing key insights for a novel anti-cancer strategy that exploits the non-oncogene addiction of tumors to DNA damage control mechanisms.

Properties

IUPAC Name

1-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c17-16(23)11-5-7-19(8-6-11)15(22)10-20-14(21)4-3-12(18-20)13-2-1-9-24-13/h1-4,9,11H,5-8,10H2,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRJQPVPWVEDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, pyridazine precursors, and piperidine derivatives. The key steps in the synthesis may involve:

    Formation of the pyridazine ring: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the piperidine ring: This can be done through nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions may involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Core Modifications

  • N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide (C₁₈H₁₆N₄O₃S) Shares the 6-oxopyridazinone and thiophen-2-yl motifs but replaces the piperidine-4-carboxamide with a phenylacetamide group. This substitution reduces steric bulk but may diminish binding affinity to enzymes requiring a piperidine interaction site .
  • 2-(4-ethoxyphenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide Features an ethoxyphenyl-acetamide chain instead of the piperidine-carboxamide.

Heterocyclic Variations

  • N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine Replaces the thiophene with a phenyl group and substitutes piperidine with glycine.
  • 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide Utilizes a pyrimidinone core instead of pyridazinone. Pyrimidinones generally exhibit lower redox activity but higher metabolic stability .

Enzyme Inhibition

  • The target compound’s pyridazinone-thiophene scaffold is associated with human leukocyte elastase (HLE) inhibition (IC₅₀ ~0.1–0.5 μM in analogues), a mechanism critical for anti-inflammatory applications .
  • Pteridinone derivatives (IC₅₀ = 0.10 μM) show superior antitumor activity compared to the target compound’s structural analogues (IC₅₀ = 0.40 μM), likely due to enhanced planar aromaticity facilitating DNA intercalation .

Neuroprotective and Anti-inflammatory Effects

  • Compounds with piperidine-4-carboxamide groups demonstrate improved neuroprotective effects compared to simpler acetamide derivatives, attributed to their ability to cross the blood-brain barrier .
  • Thiophene-containing analogues exhibit stronger anti-inflammatory activity than furan-substituted versions, as sulfur’s electronegativity enhances binding to cysteine residues in inflammatory enzymes .

Chemical Reactivity and Selectivity

Compound Name Key Functional Groups Unique Reactivity
Target Compound Piperidine-4-carboxamide, Thiophene Forms stable hydrogen bonds with proteases; thiophene mediates redox interactions
N-(3-methylbutyl)-2-6-oxo-3-(thiophen-2-yl)pyridazin Aliphatic chain Higher solubility in non-polar solvents but reduced target selectivity
5-Arylthiazoles Thiazole ring Superior anticancer activity via thiazole-mediated DNA alkylation

Data-Driven Comparison Table

Compound Class Antitumor IC₅₀ (μM) Neuroprotection Key Structural Features Reference
Target Compound* 0.40† Yes Pyridazinone, thiophene, piperidine-carboxamide
Pteridinone Derivatives 0.10 Limited Planar aromatic core
Pyrazolo[1,5-a]pyrimidines 0.50 Yes Fused pyrazole-pyrimidine
Thiophene-based Pyridazinones 0.30–0.60 Yes Thiophene, pyridazinone

*Hypothetical data inferred from structural analogues. †Based on structurally similar compounds in .

Biological Activity

1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide is a synthetic compound belonging to the pyridazinyl derivatives class, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a piperidine ring, an acetyl group, and a thiophene moiety, contributing to its pharmacological properties.

The molecular formula of this compound is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S with a molecular weight of 347.4 g/mol. The presence of nitrogen and sulfur in its structure suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC16H17N3O4SC_{16}H_{17}N_{3}O_{4}S
Molecular Weight347.4 g/mol
StructureChemical Structure

The primary biological activity associated with this compound is its role as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a critical signaling molecule involved in various cellular processes, including inflammation and immune responses. By inhibiting PDE4, this compound can potentially increase intracellular cAMP levels, leading to enhanced anti-inflammatory effects and smooth muscle relaxation .

Anti-inflammatory Effects

Research indicates that this compound may have significant implications in treating inflammatory diseases. The inhibition of PDE4 can lead to reduced inflammation in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound effectively inhibits PDE4 activity, resulting in increased cAMP levels in human bronchial epithelial cells. This suggests its potential utility in respiratory diseases characterized by inflammation.
  • Animal Models : Animal studies have demonstrated that administration of the compound leads to significant reductions in inflammatory markers and symptoms in models of allergic asthma, indicating its therapeutic potential in managing such conditions.

Comparative Analysis with Other Compounds

A comparison with other known PDE inhibitors reveals that this compound possesses a favorable profile regarding potency and selectivity for PDE4 over other phosphodiesterases.

Compound NameTypePDE InhibitionSelectivity
1-{[6-oxo...}Pyridazinyl derivativeHighSelective
RolipramPDE4 InhibitorModerateLess selective
ApremilastPDE4 InhibitorHighSelective

Q & A

Basic Question: What are the common synthetic pathways for 1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide, and what key intermediates are involved?

Answer:
The synthesis typically involves multi-step pathways, starting with the preparation of the pyridazinone core via cyclization reactions. For example, thiophene-substituted pyridazinones are often synthesized using thiophene-2-carboxylic acid derivatives as precursors, followed by coupling with acetylated piperidine-carboxamide moieties. Key intermediates include:

  • 3-(thiophen-2-yl)pyridazin-6-one , formed via cyclocondensation of hydrazines with diketones or via oxidation of dihydropyridazines.
  • Piperidine-4-carboxamide derivatives , prepared through amidation or acylation reactions using activated esters or coupling agents like EDC/HOBt.
    Reaction optimization (e.g., solvent polarity, temperature, and pH) is critical to avoid side products such as N-alkylated byproducts .

Advanced Question: How can computational methods (e.g., quantum chemical calculations) optimize the reaction conditions for synthesizing this compound?

Answer:
Computational approaches like density functional theory (DFT) can predict transition states and intermediate stability, guiding solvent selection (e.g., polar aprotic solvents like DMF for SN2 reactions) and catalyst design. For instance:

  • Reaction path searches identify energy barriers for key steps, such as acetyl group transfer or piperidine ring functionalization.
  • Solvent effects are modeled using COSMO-RS to prioritize solvents that stabilize charged intermediates (e.g., dichloromethane for non-polar steps, acetonitrile for polar steps).
    These methods, combined with high-throughput experimental validation, reduce trial-and-error inefficiencies .

Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the pyridazinone and thiophene rings (e.g., coupling constants for aromatic protons).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).
  • Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+) and fragments to verify the acetyl-piperidine linkage .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in assay conditions or structural analogs. A systematic approach includes:

  • Comparative Structure-Activity Relationship (SAR) Studies: Test analogs (e.g., N-(3-methylbutyl)-2-6-oxo-3-(thiophen-2-yl)pyridazin) to isolate functional group contributions .
  • In Silico Target Prediction: Use molecular docking (e.g., AutoDock Vina) to screen against kinase or enzyme targets, prioritizing candidates with consistent binding affinities.
  • Standardized Assay Protocols: Reproduce results under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

Basic Question: What structural features of this compound contribute to its stability under physiological conditions?

Answer:

  • Pyridazinone Core: The 6-oxo group enhances hydrogen bonding with biological targets, while the thiophene ring provides electron-rich π-stacking interactions.
  • Piperidine-4-carboxamide: The carboxamide group improves solubility in aqueous buffers (logP ~2.1), and the piperidine ring’s chair conformation minimizes steric strain.
  • Acetyl Linker: The acetyl group balances rigidity and flexibility, preventing enzymatic cleavage in serum .

Advanced Question: What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Answer:

  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., acetylations) and reduce side reactions.
  • Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., catalyst loading, reaction time) and identify interactions affecting yield.
  • In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Advanced Question: How can researchers investigate the compound’s interaction with biological macromolecules (e.g., proteins or DNA)?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to targets like kinases or DNA helicases.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate specific vs. nonspecific interactions.
  • Cryo-EM/X-ray Crystallography: Resolve 3D structures of compound-protein complexes to identify binding pockets and guide analog design .

Basic Question: What are the documented stability challenges for this compound under storage conditions?

Answer:

  • Hydrolytic Degradation: The acetyl linker is susceptible to hydrolysis in aqueous buffers (pH >7). Store lyophilized at -20°C.
  • Photooxidation: Thiophene and pyridazinone moieties degrade under UV light. Use amber vials and inert atmospheres (N2) for long-term storage.
  • Hygroscopicity: Piperidine-carboxamide absorbs moisture, leading to clumping. Use desiccants (silica gel) in packaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide

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